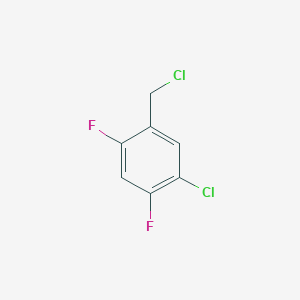1-Chloro-5-(chloromethyl)-2,4-difluorobenzene
CAS No.: 1429422-43-4
Cat. No.: VC8409692
Molecular Formula: C7H4Cl2F2
Molecular Weight: 197.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1429422-43-4 |
|---|---|
| Molecular Formula | C7H4Cl2F2 |
| Molecular Weight | 197.01 g/mol |
| IUPAC Name | 1-chloro-5-(chloromethyl)-2,4-difluorobenzene |
| Standard InChI | InChI=1S/C7H4Cl2F2/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2 |
| Standard InChI Key | HVOQAXSZRLRBFL-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1Cl)F)F)CCl |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)F)F)CCl |
Introduction
Chemical Identity and Structural Analysis
Molecular and Stereochemical Properties
The molecular formula of 1-chloro-5-(chloromethyl)-2,4-difluorobenzene is C₇H₄Cl₂F₂, with a molecular weight of 197.01 g/mol. The substituent arrangement creates a sterically congested aromatic system, where the electron-withdrawing effects of fluorine and chlorine atoms influence electronic distribution. Key structural features include:
-
Chlorine at position 1: Directs electrophilic substitution to meta positions.
-
Chloromethyl group at position 5: Introduces alkylation potential.
-
Fluorine atoms at positions 2 and 4: Enhance thermal stability and resistance to oxidation .
Table 1: Comparative Structural Properties of Halogenated Benzene Derivatives
| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-Chloro-5-(chloromethyl)-2,4-difluorobenzene | 1-Cl, 5-CH₂Cl, 2-F, 4-F | C₇H₄Cl₂F₂ | 197.01 |
| 1-Chloro-2-(chloromethyl)-4,5-difluorobenzene | 1-Cl, 2-CH₂Cl, 4-F, 5-F | C₇H₄Cl₂F₂ | 197.01 |
| 2-(2,4-Difluorophenyl)-1-chloro-3-propanol | N/A | C₉H₈ClF₂O | 214.61 |
Synthesis Methods and Optimization
Key Reaction Parameters:
-
Temperature: 45–70°C for optimal elimination.
-
Catalyst: KHSO₄ facilitates protonation and dehydration.
Challenges and Modifications
Synthesizing the 1,5-disubstituted isomer requires precise control over regioselectivity. Fluorine’s strong electron-withdrawing effects may necessitate modified Friedel-Crafts conditions or transition metal catalysis to direct substituent placement.
Physicochemical Properties
Stability and Reactivity
-
Thermal Stability: Fluorine substituents increase decomposition temperatures (>200°C).
-
Solubility: Low polarity due to halogenation; soluble in chlorobenzene (0.15–0.30 mol/300ml) .
-
Reactivity:
-
Nucleophilic Substitution: Chloromethyl group undergoes SN2 reactions with amines or thiols.
-
Electrophilic Aromatic Substitution: Activated positions (meta to chlorine) allow nitration or sulfonation.
-
Table 2: Predicted Physicochemical Properties
| Property | Value/Description |
|---|---|
| Boiling Point | 210–220°C (estimated) |
| Density | 1.45–1.55 g/cm³ |
| LogP (Partition Coefficient) | 3.2 (high lipophilicity) |
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
The placement of substituents significantly alters reactivity:
-
1-Chloro-2-(chloromethyl)-4,5-difluorobenzene : Adjacent chlorine and chloromethyl groups increase steric hindrance, reducing nucleophilic substitution rates compared to the 1,5-isomer.
-
2-(2,4-Difluorophenyl)-1-chloro-3-propanol : The hydroxyl group introduces hydrogen-bonding capability, absent in the fully halogenated target compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume